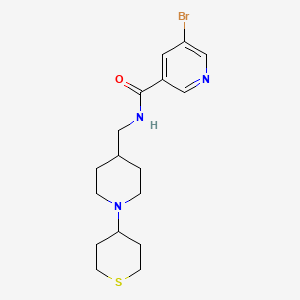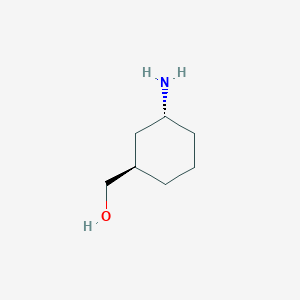
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 2089257-92-9 . It has a molecular weight of 257.2 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, including “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride”, has been a topic of interest in the pharmaceutical industry . These compounds are obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The InChI code for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” is 1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H . This indicates the presence of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” include a molecular weight of 257.2 , and it is typically found in powder form . The compound is usually stored at room temperature .Applications De Recherche Scientifique
Electrochemical Cyanation of Secondary Piperidines
A study by Lennox et al. (2018) introduces an electrochemical method for the cyanation of piperidines, aiming to diversify pharmaceutical building blocks without needing N-H bond protection. This process uses ABNO as a catalytic mediator, enabling the synthesis of unnatural amino acids through a low-potential, mediated electrolysis compatible with various substituents (Lennox et al., 2018).
Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines
Boto et al. (2001) describe a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-β-iodination of alpha-amino acids. This process introduces a trans relationship between C-2 and C-3 substituents, providing a pathway to synthesize compounds present in many natural products (Boto et al., 2001).
Modular Synthesis of Chiral 1,2-Dihydropyridines
Mu et al. (2021) report a modular synthesis approach for chiral 1,2-dihydropyridines, which are precursors to piperidines and pyridines, common in pharmaceuticals. Their method features a Mannich/Wittig/cycloisomerization sequence, highlighting the potential for creating diverse, bioactive piperidine derivatives (Mu et al., 2021).
Synthesis and Analysis of 3-Hydroxypipecolic Analogs
Kim et al. (2007) develop a stereoselective synthesis approach for substituted piperidines, including 3-hydroxypipecolic acid analogs. Their method involves regioselective and diastereoselective amination, contributing to the understanding of piperidine geometry and potential pharmacological applications (Kim et al., 2007).
Safety and Hazards
The safety information for “1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propriétés
IUPAC Name |
1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPXFMJPOWJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)



![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)
![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)


![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)